molecular formula C15H13ClN2O B6242750 4-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 2248127-11-7

4-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No. B6242750
CAS RN: 2248127-11-7
M. Wt: 272.73 g/mol
InChI Key: BJVVHWZUHYEQML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one (4-CMTQX) is a heterocyclic organic compound that has been widely studied in the scientific community for its potential applications in medicinal chemistry, pharmacology, and biochemistry. It is a derivative of quinoxaline, a heterocyclic aromatic compound, and can be synthesized from the reaction of 4-chlorophenylmethylbromide and 2-hydroxyquinoxaline. 4-CMTQX has been found to be a potent inhibitor of the enzyme acetylcholinesterase (AChE), which plays a critical role in the nervous system and is involved in the regulation of neurotransmitter levels. In addition, 4-CMTQX has been studied for its potential use as an anti-inflammatory agent, a cancer-fighting agent, and an antifungal agent.

Mechanism of Action

The mechanism of action of 4-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one is not fully understood. However, it is known that this compound is a potent inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that plays a critical role in the nervous system and is involved in the regulation of neurotransmitter levels. Inhibition of AChE by this compound leads to an increase in the levels of acetylcholine, a neurotransmitter that plays a role in learning and memory.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in both in vitro and in vivo studies. In vitro studies have demonstrated that this compound is a potent inhibitor of the enzyme acetylcholinesterase (AChE). In vivo studies have demonstrated that this compound can reduce inflammation and improve learning and memory in animal models. In addition, this compound has been found to have anti-cancer and antifungal properties.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one in laboratory experiments include its availability, its low cost, and its potency as an AChE inhibitor. The main limitation of using this compound in laboratory experiments is its lack of specificity, as it can also inhibit other enzymes, such as butyrylcholinesterase.

Future Directions

The potential future directions for research on 4-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one include further study of its mechanism of action, its potential use as an anti-inflammatory agent, a cancer-fighting agent, and an antifungal agent, and its potential use in drug development. In addition, further study of its potential use in the treatment of neurological disorders and its potential use as an insecticide or herbicide could be explored. Finally, further research into its potential toxicity and its potential interactions with other drugs could be conducted.

Synthesis Methods

The synthesis of 4-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one involves the reaction of 4-chlorophenylmethylbromide and 2-hydroxyquinoxaline in a two-step process. In the first step, 4-chlorophenylmethylbromide is reacted with 2-hydroxyquinoxaline in a solvent such as dimethylformamide (DMF) at a temperature of 80°C for two hours. The product of this reaction is 4-chlorophenylmethyl-2-hydroxyquinoxaline, which is then reacted with potassium carbonate in the second step to form this compound.

Scientific Research Applications

4-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one has been studied for its potential use in medicinal chemistry, pharmacology, and biochemistry. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase (AChE), which plays a critical role in the nervous system and is involved in the regulation of neurotransmitter levels. In addition, this compound has been studied for its potential use as an anti-inflammatory agent, a cancer-fighting agent, and an antifungal agent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one involves the reaction of 4-chlorobenzylamine with cyclohexanone in the presence of a reducing agent to form 4-[(4-chlorophenyl)methyl]cyclohexanone, which is then reacted with 1,2-diaminocyclohexane to form the target compound.", "Starting Materials": [ "4-chlorobenzylamine", "cyclohexanone", "reducing agent", "1,2-diaminocyclohexane" ], "Reaction": [ "4-chlorobenzylamine is reacted with cyclohexanone in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride, to form 4-[(4-chlorophenyl)methyl]cyclohexanone.", "The resulting 4-[(4-chlorophenyl)methyl]cyclohexanone is then reacted with 1,2-diaminocyclohexane in the presence of a catalyst, such as acetic acid or sulfuric acid, to form 4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one.", "The final product can be purified by recrystallization or column chromatography." ] }

CAS RN

2248127-11-7

Molecular Formula

C15H13ClN2O

Molecular Weight

272.73 g/mol

IUPAC Name

4-[(4-chlorophenyl)methyl]-1,3-dihydroquinoxalin-2-one

InChI

InChI=1S/C15H13ClN2O/c16-12-7-5-11(6-8-12)9-18-10-15(19)17-13-3-1-2-4-14(13)18/h1-8H,9-10H2,(H,17,19)

InChI Key

BJVVHWZUHYEQML-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.